molecular formula C8H5NO3 B1588169 5-Isocyanato-1,3-benzodioxole CAS No. 69922-28-7

5-Isocyanato-1,3-benzodioxole

Cat. No.: B1588169
CAS No.: 69922-28-7
M. Wt: 163.13 g/mol
InChI Key: GTTXYMVUACJZRG-UHFFFAOYSA-N
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Description

5-Isocyanato-1,3-benzodioxole is an organic compound with the molecular formula C8H5NO3. It is a derivative of benzodioxole, featuring an isocyanate functional group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Biochemical Analysis

Biochemical Properties

5-Isocyanato-1,3-benzodioxole plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, such as amino groups in lysine residues. This reactivity allows this compound to modify enzyme activity, potentially inhibiting or activating specific biochemical pathways. For instance, it may interact with enzymes involved in detoxification processes, altering their function and impacting cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the proliferation of cancer cells by interacting with microtubules, which are essential for cell division . Additionally, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cellular growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the covalent modification of proteins, which can inhibit or activate enzyme activity. This compound can bind to the active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic reactions. Alternatively, it may induce conformational changes in proteins, leading to altered activity. These interactions can result in changes in gene expression, as the modified proteins may act as transcription factors or signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it may degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable at low temperatures but may degrade when exposed to heat or light . Long-term exposure to this compound can result in persistent changes in cellular function, such as sustained inhibition of enzyme activity or prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and may be transported by specific binding proteins or transporters. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum or mitochondria, where it may exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be found in the cytoplasm, where it can modify cytoskeletal proteins and affect cell structure and motility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanato-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with phosgene or other isocyanate-forming reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of temperature and pressure to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Isocyanato-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Isocyanato-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Comparison with Similar Compounds

Uniqueness: 5-Isocyanato-1,3-benzodioxole is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound in various industrial and research applications .

Properties

IUPAC Name

5-isocyanato-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-4-9-6-1-2-7-8(3-6)12-5-11-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTXYMVUACJZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10411209
Record name 5-isocyanato-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69922-28-7
Record name 3,4-(Methylenedioxy)phenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69922-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-isocyanato-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodioxol-5-yl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,4-methylenedioxyaniline (275 mg; 2.0 mmol) in toluene (15 ml) and phosgene (4.75 ml; 20% in toluene; 9 mmol) was refluxed for 6 h. The solvent was removed under reduced pressure to give crude 3,4-methylenedioxyphenylisocyanate. The crude product was added to 3-[4-(2-chlorophenyl) -1-piperazinyl]propanol (510 mg; 2.0 mmol) in toluene (30 ml) was refluxed for 16 h. The reaction mixture was then concentrated and submitted to flash chromatography on silica gel 60 eluting with toluene graduated to toluene/ethyl acetate (1:3). The product was taken up in ethanol which was treated with hydrogen chloride in ether. Recrystallization from methanol/ether afforded 550 mg of the title compound. M.p. 211°-213° C. MS (70 eV): m/z 37%, M+), 254 (28), 209 (100), 163 (75), 138 (32), 70 (42).
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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